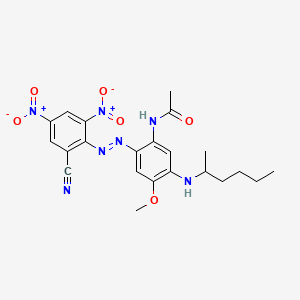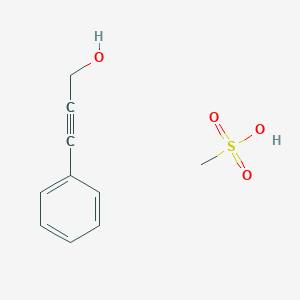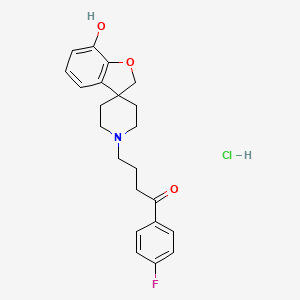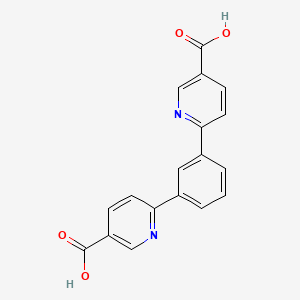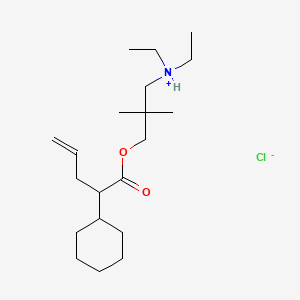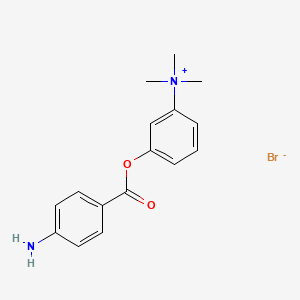
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide: is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes an aminobenzoyloxy group attached to a phenyltrimethylammonium bromide core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps. One common method includes the reaction of p-aminobenzoic acid with phenyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Industrial production also incorporates advanced purification methods to meet the stringent requirements of various applications.
化学反应分析
Types of Reactions: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Employed in biochemical assays and studies.
- Used as a probe in molecular biology research.
Medicine:
- Investigated for its potential therapeutic properties.
- Utilized in drug delivery systems.
Industry:
- Applied as an additive in various industrial processes.
- Used in the production of specialty chemicals.
作用机制
The mechanism of action of 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved may vary based on the specific use of the compound.
相似化合物的比较
Phenyltrimethylammonium bromide: Shares a similar core structure but lacks the aminobenzoyloxy group.
p-Aminobenzoic acid: Contains the aminobenzoyloxy group but does not have the quaternary ammonium structure.
Uniqueness: 3-(p-Aminobenzoyloxy)phenyltrimethylammonium bromide is unique due to its combination of the aminobenzoyloxy group and the phenyltrimethylammonium bromide core. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
属性
CAS 编号 |
64048-57-3 |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC 名称 |
[3-(4-aminobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18N2O2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3,(H-,17,19);1H |
InChI 键 |
ZKNWCLWQEQMFBT-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


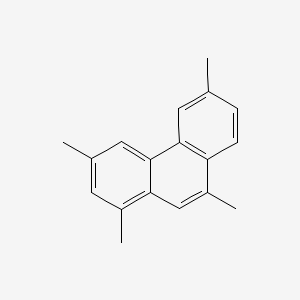
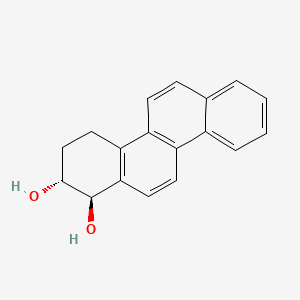
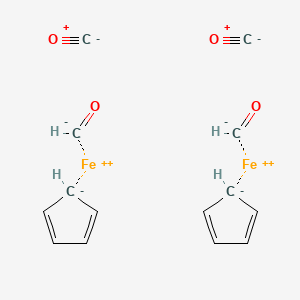

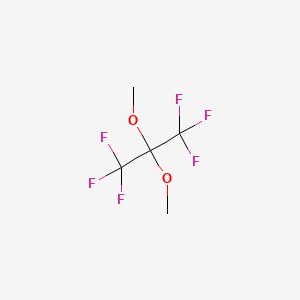
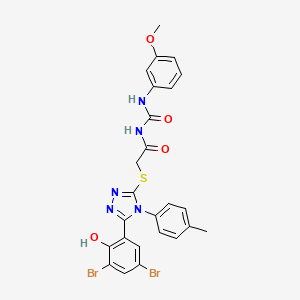
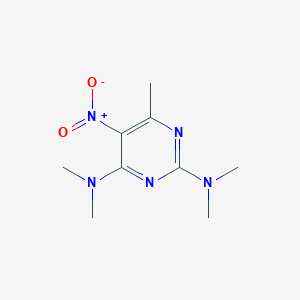
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
